molecular formula C13H21N3O B3282022 (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide CAS No. 744198-28-5

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide

Cat. No. B3282022
CAS RN: 744198-28-5
M. Wt: 235.33 g/mol
InChI Key: ZJDJWFAAXUDHKN-LBPRGKRZSA-N
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Description

“(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide” is a chemical compound with the CAS Number: 744198-28-5 . It has a molecular weight of 235.33 and its IUPAC name is (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3O/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3, (H,15,17)/t12-/m0/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil and is stored at a temperature of 4 degrees Celsius . Its molecular weight is 235.33 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Inhibition of Pathogenic Bacteria

PDMAEMA and its copolymers have been found to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria . This makes them potentially useful in the development of antimicrobial agents.

Fabrication of Nanogels

PDMAEMA can be used to fabricate high-quality nanogels. These nanogels can be produced through dispersion polymerization in a water/2-methoxyethanol medium . The resulting PDMAEMA nanogel has potential applications in various fields, including biomedicine and delivery systems.

Bactericidal Activity

The quaternized PDMAEMA nanogel has been found to act as an effective bactericidal agent against both Gram-positive and Gram-negative pathogenic bacteria, such as Staphylococcus aureus and Acinetobacter baumannii .

Use in Biotechnology

Functional polymer colloids, like PDMAEMA, have been widely used in biotechnology . They bear reactive anionic or cationic groups, such as carboxyl, hydroxyl, amine, sulpho, or quaternary ammonium to exhibit specific reactivity for the desired purpose.

Use in Biomedicine

PDMAEMA and its copolymers have potential applications in biomedicine . Their unique properties make them suitable for use in drug and gene delivery systems.

Use in Coatings and Chromatography

PDMAEMA-based colloids have been used in coatings and chromatography . Their positive charge and reactivity make them suitable for these applications.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJWFAAXUDHKN-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCNC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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